molecular formula C14H13NO2 B241291 1-Benzyl-2-methyl-4-nitrobenzene

1-Benzyl-2-methyl-4-nitrobenzene

Cat. No.: B241291
M. Wt: 227.26 g/mol
InChI Key: RORNXXZQQIDZRB-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-4-nitrobenzene is a nitroaromatic compound with a benzene ring substituted at positions 1, 2, and 4 by a benzyl (CH₂C₆H₅), methyl (CH₃), and nitro (NO₂) group, respectively. The molecular formula is C₁₄H₁₃NO₂, and its molecular weight is 239.27 g/mol (inferred from analogous structures in and ). The benzyl and methyl groups introduce steric bulk and moderate electron-donating effects (via hyperconjugation and inductive effects), while the nitro group is strongly electron-withdrawing, directing further electrophilic substitution to meta positions.

Synthesis routes may involve Friedel-Crafts alkylation or nucleophilic aromatic substitution, similar to methods for 1-benzyloxy-4-nitrobenzene, which employs benzyl chloride and 4-nitrophenol .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

1-benzyl-2-methyl-4-nitrobenzene

InChI

InChI=1S/C14H13NO2/c1-11-9-14(15(16)17)8-7-13(11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

RORNXXZQQIDZRB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])CC2=CC=CC=C2

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-benzyl-2-methyl-4-nitrobenzene with structurally related nitroaromatic compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound C₁₄H₁₃NO₂ 1-benzyl, 2-methyl, 4-nitro 239.27 Steric hindrance; mixed electronic effects
1-Methoxy-4-(2-nitrovinyl)benzene C₉H₈NO₃ 1-methoxy, 4-nitrovinyl 178.16 Conjugated nitrovinyl; methoxy donor
1-[(1Z)-2-(4-methylphenyl)ethenyl]-2-nitrobenzene C₁₅H₁₃NO₂ 1-styryl (Z), 2-nitro 239.27 Extended conjugation; steric bulk
1-(2-Chloro-2-phenylethyl)sulfonyl-4-nitrobenzene C₁₄H₁₂ClNO₄S 1-sulfonyl (chloro/phenyl), 4-nitro 325.76 Strong electron-withdrawing sulfonyl
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene C₇H₅ClNO₄S 1-chloro, 2-methylsulfonyl, 4-nitro 250.64 Dual electron-withdrawing groups
2-(Benzyloxy)-1-bromo-3-nitrobenzene C₁₃H₁₀BrNO₃ 2-benzyloxy, 1-bromo, 3-nitro 308.13 Halogen reactivity; steric hindrance

Electronic and Steric Effects

  • Electron-Withdrawing vs. Donor Groups: The nitro group in all compounds deactivates the ring, but competing effects arise from other substituents. For example, the methoxy group in 1-methoxy-4-(2-nitrovinyl)benzene donates electrons via resonance, enhancing conjugation with the nitrovinyl group . In contrast, sulfonyl () and nitro groups create strong electron-deficient aromatic systems.
  • Steric Hindrance :

    • Bulky substituents like benzyl () and styryl () groups reduce reaction rates in sterically sensitive processes (e.g., electrophilic substitution). For instance, 2-(benzyloxy)-1-bromo-3-nitrobenzene’s benzyloxy and bromo groups create significant steric barriers .

Physical Properties and Crystallography

  • Melting Points and Solubility :
    • Compounds with hydrogen-bonding groups (e.g., sulfonyl in ) likely exhibit higher melting points due to stronger intermolecular forces. Nitro groups alone contribute to dipole-dipole interactions but may reduce water solubility.
    • Crystallographic studies using tools like SHELX () could reveal packing patterns influenced by substituents. For example, hydrogen bonding in sulfonyl-containing compounds () may form layered structures, while bulky benzyl groups () disrupt close packing .

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